N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a nitrofuran moiety, making it a unique structure with potential biological and chemical applications. The presence of these rings suggests that the compound may exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that benzofuran compounds have been found to exhibit various biological activities . Similarly, thiazole derivatives have also been associated with a wide range of biological activities .
Mode of Action
Benzofuran and thiazole moieties are known to interact with biological targets in a variety of ways . For instance, benzofuran derivatives have been found to exhibit potent antibacterial activity when substituted with halogens or hydroxyl groups .
Biochemical Pathways
It is known that benzofuran and thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the benzofuran and thiazole moieties could potentially influence these properties, as these groups are known to have significant impacts on the pharmacokinetic profiles of various drugs .
Result of Action
It is known that benzofuran and thiazole derivatives can exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other substances, can influence the action of many drugs .
Preparation Methods
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for biological studies. Researchers investigate its effects on various microorganisms to develop new antimicrobial agents.
Medicine: The compound’s anti-inflammatory properties are of interest in medicinal chemistry. It is studied for its potential use in developing new anti-inflammatory drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes
Comparison with Similar Compounds
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: This compound has a similar structure but features a methylsulfonyl group instead of a nitrofuran moiety.
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group, which alters its chemical reactivity and biological effects compared to the nitrofuran derivative.
The uniqueness of this compound lies in its combination of the benzofuran, thiazole, and nitrofuran rings, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIXJFHIXHFVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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